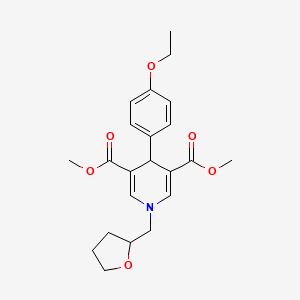methanone](/img/structure/B3957042.png)
[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone
Übersicht
Beschreibung
[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone, also known as BPNM, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone involves its ability to inhibit various cellular processes that are essential for cancer cell survival. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been shown to inhibit the activity of protein kinases, enzymes that are involved in cell signaling pathways that regulate cell growth and survival. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has also been found to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. By inhibiting these enzymes, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been found to have significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has also been found to have neuroprotective activity by reducing oxidative stress and inflammation in the brain. Additionally, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been investigated for its potential as a treatment for diabetes by improving insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to induce apoptosis in cancer cells, and its potential as a photosensitizer for photodynamic therapy. However, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone also has some limitations, including its poor solubility in water and its potential toxicity to healthy cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone. One area of research is the development of more efficient synthesis methods to increase the yield of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone and reduce the cost of production. Another area of research is the investigation of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone as a potential treatment for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to investigate the safety and toxicity of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone in vivo and to optimize its use as a photosensitizer for photodynamic therapy.
Conclusion
In conclusion, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone is a small molecule compound that has significant potential for scientific research. It has been synthesized through various methods and has been found to have significant anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activity. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity for cancer cells, but also has some limitations, such as its poor solubility in water and potential toxicity to healthy cells. Further research is needed to optimize the synthesis and application of [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone in scientific research.
Wissenschaftliche Forschungsanwendungen
[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, [2-(4-benzyl-1-piperazinyl)-5-nitrophenyl](4-chlorophenyl)methanone has been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c25-20-8-6-19(7-9-20)24(29)22-16-21(28(30)31)10-11-23(22)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSUMWGEGDWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



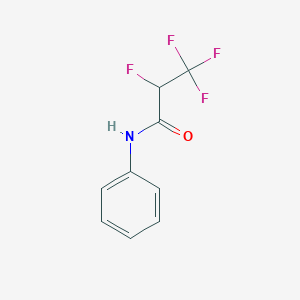

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)


![1-(benzylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957006.png)
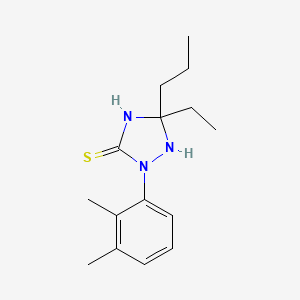

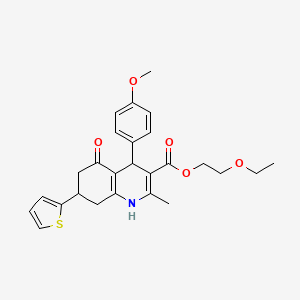
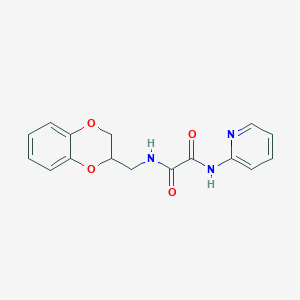
![5-hydroxy-7-[(2-methyl-2-propen-1-yl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3957029.png)
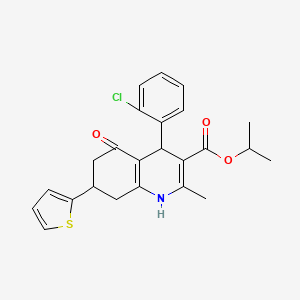
![ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B3957051.png)
